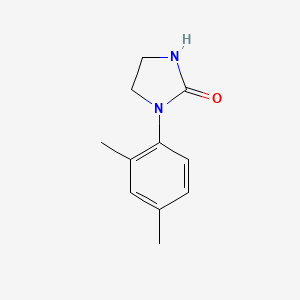

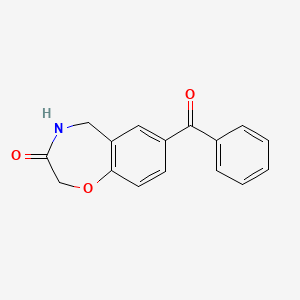

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

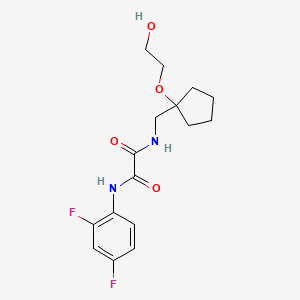

“7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a chemical compound with the molecular formula C16H13NO3 . It contains a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecule contains a total of 33 atoms, including 13 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring .Physical And Chemical Properties Analysis

The average mass of the molecule is 267.279 Da, and the monoisotopic mass is 267.089539 Da .Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activity

The compound 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to the broader family of benzoxazepines, which have been explored for their diverse biological activities. One particular area of interest is the cytotoxic properties of benzazepines against cancer cell lines, including human promyelotic leukemia HL-60 cells. Some derivatives have shown significant cytotoxicity, attributed in part to their ability to produce radicals and enhance the decay of ascorbic acid in rat brain homogenate, suggesting potential for cancer therapy applications (Kawase, Saito, & Motohashi, 2000). Additionally, certain benzoxazepines have demonstrated the capability to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, enhancing the effectiveness of chemotherapeutic agents (Kawase, Saito, & Motohashi, 2000).

Synthetic and Pharmacological Potential

Benzoxazepines, including 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives, are recognized for their synthetic versatility and pharmacological potential. Their applications span from anticancer, antibacterial, to antifungal activities. These compounds can interact with G-protein-coupled receptors, offering a scaffold for developing new drugs for treating neurological disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021). The versatility of benzoxazepines in organic synthesis also highlights their potential as building blocks for creating novel therapeutic agents with diverse biological activities.

Antimicrobial Scaffolds

Research has shown that the benzoxazinoid class, which includes derivatives of benzoxazepines, acts as plant defense metabolites with potential applications as antimicrobial scaffolds. These compounds have been evaluated for their antimicrobial activity and have shown promise in designing new antimicrobial compounds with potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Eigenschaften

IUPAC Name |

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-10-20-14-7-6-12(8-13(14)9-17-15)16(19)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIAELUTBHIIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)

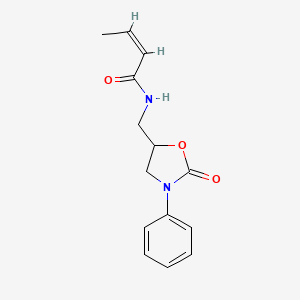

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)

![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)

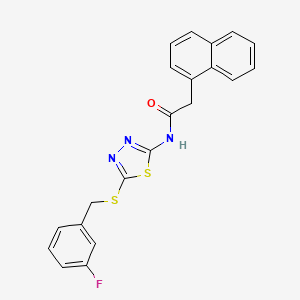

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)

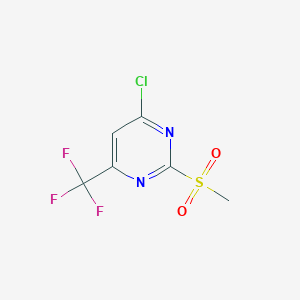

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)